molecular formula C16H14D4N2Na2O14S2 B1192413 BS3-d4 Deuterated Crosslinker

BS3-d4 Deuterated Crosslinker

Cat. No.: B1192413
M. Wt: 576.44
InChI Key: MGJYOHMBGJPESL-JVDLJEIDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BS3-d4 (bis[sulfosuccinimidyl] 2,2,7,7-suberate-d4) is a water-soluble, membrane-impermeable homobifunctional crosslinker containing four deuterium atoms on the suberic acid backbone, conferring a 4 Da mass shift compared to its non-deuterated counterpart, BS3-d0 . It reacts with primary amines (ε-amino groups of lysine residues or N-termini) to form stable amide bonds, enabling covalent linkage of proximal proteins or subunits within complexes. Its deuterated design facilitates quantitative cross-linking/mass spectrometry (QCLMS) by allowing simultaneous analysis of two distinct protein populations (e.g., treated vs. untreated, wild-type vs. mutant) through isotopic differentiation .

Scientific Research Applications

Key Applications

  • Protein-Protein Interaction Studies
    • BS3-d4 is primarily used to stabilize transient protein interactions, enabling researchers to investigate complex formation and dynamics within cellular environments.
    • Case Study: In a study on ATP synthase complexes, researchers utilized BS3-d4 to crosslink proteins and analyze interaction patterns via mass spectrometry. The results revealed insights into conformational changes upon ligand binding and phosphorylation events .
  • Mass Spectrometry-Based Proteomics
    • The deuterated nature of BS3-d4 allows for the generation of distinct mass signatures in mass spectrometry, facilitating the identification of crosslinked peptides.
    • Data Table: Mass Shift Observations
      Crosslinker TypeMass Shift (Da)Application
      BS3 (light)0Standard crosslinking
      BS3-d4 (heavy)4Enhanced detection in MS
  • Cell Surface Receptor Studies
    • BS3-d4 is employed to investigate receptor-ligand interactions at the cell surface without compromising cellular integrity.
    • Example Application: Researchers have successfully used BS3-d4 to crosslink cell-surface receptors, which were then analyzed to understand signaling pathways and receptor dynamics .
  • Characterization of Protein Complexes
    • The crosslinker aids in fixing protein complexes prior to structural analysis, allowing for detailed investigations into their architecture.
    • Study Insight: A comparative study using both deuterated and non-deuterated forms of BS3 demonstrated how different stimuli could alter protein interactions within complexes .

Methodology for Using BS3-d4

The application of BS3-d4 typically involves the following steps:

  • Preparation of Protein Samples: Proteins are purified and concentrated.
  • Crosslinking Reaction: A defined molar ratio of BS3-d4 is added to the protein solution under physiological conditions (pH 7-9).
  • Incubation: The mixture is incubated at room temperature for a specified time to allow for crosslinking.
  • Quenching Reaction: The reaction is quenched using ammonium bicarbonate or another suitable reagent.
  • Analysis: Crosslinked products are analyzed using techniques such as SDS-PAGE followed by mass spectrometry.

Chemical Reactions Analysis

Activation and Reaction Mechanism

BS3-d4 functions through the formation of stable amide bonds with primary amino groups (-NH2) present in proteins. The N-hydroxysuccinimide (NHS) ester groups of the crosslinker react with the amino groups under physiological pH conditions (pH 7-9), leading to covalent linking of proteins.

The reaction mechanism involves:

  • Activation: The NHS-ester group activates the carboxylic acid moiety.

  • Nucleophilic Attack: A primary amine from a protein attacks the activated NHS-ester.

The general reaction can be represented as follows:

ProteinNH2+BS3d4ProteinNHCO(CH2)6CONHProteinProtein-NH_2+BS3-d4\longrightarrow Protein-NH-CO-(CH_2)_6-CO-NH-Protein

Comparative Cross-Linking Strategy

BS3 cross-linkers are available in two forms: deuterated (d4 and d8) and non-deuterated . This allows for a comparative cross-linking strategy to probe conformational changes in response to stimuli . Typically, non-deuterated BS3-d0 is used for the control complex, while deuterated BS3-d4 is used for the experiment .

Following cross-linking, the BS3-d0 protein complex (control) is pooled with equal volumes of the BS3-d4 cross-linked complex in a 1:1 ratio . Both protein complexes are then separated simultaneously, subjected to tryptic digestion, and the cross-linked peptides are identified by LC-MS/MS following database searching .

Mass Spectrometry Analysis

In mass spectrometry, BS3-d4 provides a 4 Dalton shift compared to crosslinked proteins with the non-deuterated analog (BS3-d0) . When the two varieties are mixed and used to crosslink interacting proteins, distinctive mass patterns emerge, enabling unambiguous identification of the crosslinked molecules .

Key aspects of mass spectrometry analysis using BS3-d4 include:

  • Isotopic Labeling: The "heavy" and "light" crosslinker analogs can be used for isotopically labeling protein and peptides in mass spectrometry research applications .

  • Mass Shift: The resultant crosslinked peptides differ by 4 mass units after enzymatic digestion of the crosslinked protein or protein complex .

  • Quantitative Analysis: By extracting ion chromatograms (XICs) of d0- and d4-cross-linked peptides and comparing the ratios of the peak areas (d0:d4), quantitative values for changes in protein-protein interactions can be obtained .

Factors Affecting Crosslinking Efficiency

The efficiency of crosslinking can vary based on several factors, including the type of crosslinker, its solubility, and concentration . BS3 is soluble up to ~100 mM in water and many commonly used buffers, which avoids the use of organic solvents that may perturb protein structure .

Quenching Unreacted BS3-d0/BS3-d4

To quench unreacted BS3-d0/BS3-d4, a 1 M Tris-HCl buffer at pH 7.4 is added (1/10 of the reaction volume), and samples are mixed for 15 minutes at room temperature . The samples are then diluted with ice-cold buffer, and membranes are sedimented .

Data Table: Mass Shifts Associated with BS3 Crosslinked Peptides

Reagentd0 Analog bifunctionally cross-linked amide bonds (amu)d0 Analog Single-site amide with monofunctional hydrolysis (amu)d4 Analog bifunctionally cross-linked amide bond (amu)d4 Analog Single-site amide with monofunctional hydrolysis (amu)
BS3138.067156.078142.092160.013

This table summarizes the mass shifts associated with BS3 crosslinked peptides, which can aid in the identification and analysis of crosslinked products .

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the deuterium atoms in BS3-d4, and how does this facilitate mass spectrometry (MS)-based analysis?

BS3-d4 contains four deuterium atoms at the 2,2,7,7 positions of its suberate spacer, creating a +4 Da mass shift compared to its non-deuterated counterpart (BS3-d0). This isotopic labeling enables unambiguous differentiation of crosslinked peptides from non-crosslinked or background signals in MS spectra. Researchers use paired experiments (BS3-d4 + BS3-d0) to generate matched peptide pairs, simplifying identification and quantification of crosslinks .

Q. What are the critical steps for implementing BS3-d4 in protein crosslinking experiments?

  • Solubility : Dissolve BS3-d4 in anhydrous DMSO to prevent hydrolysis of its NHS ester groups.
  • Reaction Conditions : Optimize crosslinker-to-protein molar ratios (e.g., 1:1 to 1:4 mass ratios) and incubation times (typically 30–60 minutes at 37°C).
  • Quenching : Terminate reactions with Tris-HCl (10–50 mM final concentration) to block unreacted NHS esters.
  • Sample Mixing : Combine deuterated (BS3-d4) and non-deuterated (BS3-d0) crosslinked samples post-quenching for comparative MS analysis .

Advanced Research Questions

Q. How can BS3-d4 be integrated into experimental designs to study protein conformational changes, such as those induced by post-translational modifications (PTMs)?

  • Comparative Crosslinking : Treat PTM-modified (e.g., acetylated) and unmodified protein populations separately with BS3-d4 and BS3-d0. Combine the samples post-crosslinking and analyze via LC-MS/MS to detect PTM-induced structural perturbations (e.g., altered interaction surfaces or flexibility) .
  • Quantitative Ratios : Use defined molar ratios of BS3-d4:BS3-d0 (e.g., 1:1 or 1:4) to enable relative quantification of crosslink abundance across experimental conditions .

Q. How can researchers resolve conflicting crosslinking data arising from heterogeneous protein complexes or dynamic interactions?

  • Validation Controls : Include negative controls (e.g., no crosslinker) and positive controls (e.g., known interacting partners) to distinguish specific crosslinks from nonspecific adducts.
  • High-Resolution MS : Use instruments with ≤6 ppm MS1 and ≤20 ppm MS2 mass accuracy to reduce false identifications.
  • Data Analysis : Employ software like Xi or MaxQuant with stringent parameters (e.g., full tryptic specificity, allowance for up to four missed cleavages) and manual validation of spectra to confirm crosslink assignments .

Q. What methodologies optimize BS3-d4 crosslinking for capturing transient or low-abundance protein interactions?

  • Time-Resolved Crosslinking : Perform crosslinking at multiple time points (e.g., 5, 15, 30 minutes) to capture dynamic interactions.
  • Spacer Length Utilization : Leverage the 11.4 Å spacer length of BS3-d4 to target mid-range lysine pairs (e.g., intra-domain interactions in folded proteins) while avoiding over-crosslinking. For larger complexes, pair BS3-d4 with longer spacers (e.g., DSP-d8) .

Q. How can BS3-d4 improve structural resolution in cryo-EM or integrative modeling studies?

  • Hybrid Approaches : Use crosslinking data from BS3-d4 experiments to constrain distance restraints in molecular dynamics simulations or cryo-EM density fitting. For example, crosslinks in the C3(H2O) protein system provided spatial restraints to model conformational activation states .

Q. Methodological Considerations

Q. What are the key challenges in preparing BS3-d4 crosslinked samples for MS, and how can they be mitigated?

  • Hydrolysis Risk : Prepare crosslinker stock solutions immediately before use to minimize NHS ester degradation.
  • Membrane Impermeability : For intracellular targets, pair BS3-d4 with membrane-permeable crosslinkers (e.g., DSP-d8) or employ cell permeabilization techniques.
  • Peptide Complexity : Fractionate samples via SDS-PAGE or HPLC prior to MS to reduce spectral overlap .

Q. How does the deuteration pattern of BS3-d4 influence its compatibility with other isotopic labeling strategies (e.g., SILAC or TMT)?

BS3-d4’s +4 Da shift is orthogonal to SILAC (+6/+10 Da) or TMT (+229–304 Da) labels, allowing multiplexed experiments. However, verify mass spectrometer resolution to prevent overlapping isotopic envelopes in high-charge-state ions .

Q. Data Interpretation and Validation

Q. How should researchers address incomplete or ambiguous crosslink identifications in large-scale datasets?

  • Decoy Databases : Use reverse-sequence decoy databases to estimate false discovery rates (FDRs).
  • Crosslink Class Validation : Apply retention time alignment and MS/MS fragment ion consistency checks for matched BS3-d4/d0 pairs .

Q. What statistical approaches are recommended for quantifying crosslink abundance in differential studies?

  • Label-Free Quantification : Normalize crosslink intensities using total ion current or housekeeping protein crosslinks.
  • Isotopic Pair Ratios : Calculate BS3-d4/d0 intensity ratios for each crosslink to infer relative changes in interaction stability across conditions .

Comparison with Similar Compounds

Structural and Functional Properties

BS3-d4 is compared with other crosslinkers in Table 1 , highlighting key structural and functional distinctions:

Table 1: Comparison of BS3-d4 with Deuterated and Non-Deuterated Crosslinkers

Crosslinker Name Spacer Length (Å) Deuterium Atoms Solubility Membrane Permeability Key Applications
BS3-d4 11.4 4 Water-soluble Impermeable Extracellular cross-linking, QCLMS
BS3-d0 11.4 0 Water-soluble Impermeable Baseline for deuterated comparisons
BS2G-d4 7.7 4 Water-soluble Impermeable Short-range cross-linking, QCLMS
DSS-d4 11.4 4 Organic-soluble Permeable Intracellular cross-linking, QCLMS
DSP-d8 12.0 8 Organic-soluble Permeable Cleavable (disulfide bond), structural studies

Key Differences:

  • Spacer Length : BS3-d4 and DSS-d4 share the same 11.4 Å suberate spacer, while BS2G-d4’s shorter glutarate spacer (7.7 Å) targets closer protein interactions .
  • Deuterium Content : BS3-d4 and BS2G-d4 provide a 4 Da shift, whereas DSP-d8 offers an 8 Da shift, aiding differentiation in complex MS workflows .
  • Solubility/Permeability : Sulfonate groups in BS3-d4 confer water solubility but restrict it to extracellular use, whereas DSS-d4 and DSP-d8 are membrane-permeable for intracellular applications .

BS3-d4 vs. BS3-d0:

  • Quantitative Conformational Analysis : BS3-d4 paired with BS3-d0 enabled comparative studies of C3, C3b, and C3(H2O) conformations, revealing structural differences in complement activation .
  • Post-Translational Modification Studies : BS3-d4 cross-linked deacetylated ATP synthase, while BS3-d0 targeted acetylated forms, demonstrating acetylation’s role in protein stability .
  • CRISPR Complex Analysis : A 1:1 mixture of BS3-d4 and BS3-d0 differentiated RNA-bound vs. unbound states of the CRISPR-Csm complex .

BS3-d4 vs. Other Deuterated Crosslinkers:

  • BS2G-d4 : Used for short-range interactions in membrane protein studies, leveraging its glutarate spacer .
  • DSS-d4 : Applied in intracellular pathways due to membrane permeability, such as chromatin interaction mapping .
  • DSP-d8 : Cleavable disulfide bonds allow post-MS analysis reduction, simplifying peptide identification .

Mass Spectrometry Utility

BS3-d4’s 4 Da mass shift enables high-accuracy identification of cross-linked peptides using high-resolution MS1 and MS2 spectra. This is critical for:

  • Isobaric Differentiation : Cross-linked peptides from BS3-d4 and BS3-d0 are distinguished by their isotopic patterns, even in complex mixtures .
  • Quantitative Ratios : Mixing BS3-d4:BS3-d0 at 1:1, 1:2, or 1:4 ratios allows precise quantification of interaction changes across experimental conditions .
  • Low-Abundance Detection: Deuterated analogs enhance signal-to-noise ratios for rare cross-linked species .

Research Findings and Validation

  • Cross-Linking Efficiency : BS3-d4 and BS3-d0 exhibit equivalent cross-linking efficiency in C3, C3b, and C3(H2O), ensuring unbiased comparisons .
  • Storage and Stability : BS3-d4 requires fresh preparation in aqueous buffers to prevent hydrolysis of sulfosuccinimidyl esters .

Properties

Molecular Formula

C16H14D4N2Na2O14S2

Molecular Weight

576.44

IUPAC Name

Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;

InChI Key

MGJYOHMBGJPESL-JVDLJEIDSA-L

SMILES

O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

BS3-d4 Deuterated Crosslinker
BS3-d4 Deuterated Crosslinker
BS3-d4 Deuterated Crosslinker
BS3-d4 Deuterated Crosslinker
BS3-d4 Deuterated Crosslinker
BS3-d4 Deuterated Crosslinker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.